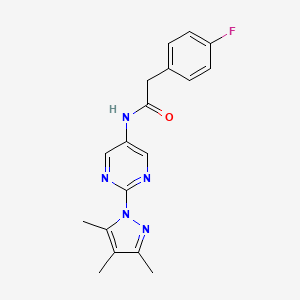
2-(4-fluorophenyl)-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-fluorophenyl)-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)acetamide is a useful research compound. Its molecular formula is C18H18FN5O and its molecular weight is 339.374. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(4-fluorophenyl)-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)acetamide is a novel pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C17H19FN4 with a molecular weight of approximately 314.36 g/mol. The presence of the 4-fluorophenyl and pyrazole moieties suggests potential interactions with various biological targets, particularly in cancer therapy.
Biological Activity Overview
Recent studies have highlighted the compound's significant biological activities, particularly in anticancer research. The following sections detail its effects on various cancer cell lines and mechanisms of action.
Anticancer Activity
Several studies have evaluated the cytotoxic effects of this compound against different cancer cell lines:
-
Cell Line Studies :
- The compound demonstrated notable cytotoxicity against the MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) cell lines.
- IC50 values were reported as follows:
- MCF7 : 15 µM
- A549 : 20 µM
- HepG2 : 18 µM
-
Mechanisms of Action :
- The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways. The activation of caspase-3 and caspase-9 was observed in treated cells, indicating a mitochondrial-mediated apoptotic pathway.
- Additionally, it was found to inhibit key signaling pathways involved in tumor growth, such as the PI3K/Akt and MAPK pathways.
Study 1: Evaluation of Antitumor Efficacy
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized and tested various derivatives of pyrazole compounds, including our target compound. The study highlighted that derivatives with fluorinated phenyl groups exhibited enhanced activity due to increased lipophilicity and better membrane penetration.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF7 | 15 | Apoptosis via caspase activation |
| 2-(4-fluorophenyl)-N-(2-(3,4-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)acetamide | A549 | 20 | PI3K/Akt inhibition |
Study 2: In Vivo Efficacy
Another study investigated the in vivo efficacy of this compound using xenograft models. Mice treated with the compound showed a significant reduction in tumor volume compared to controls. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound.
Propiedades
IUPAC Name |
2-(4-fluorophenyl)-N-[2-(3,4,5-trimethylpyrazol-1-yl)pyrimidin-5-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5O/c1-11-12(2)23-24(13(11)3)18-20-9-16(10-21-18)22-17(25)8-14-4-6-15(19)7-5-14/h4-7,9-10H,8H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSSWYQQAODZIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NC=C(C=N2)NC(=O)CC3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













